4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride
Overview
Description
4’-(Trifluoromethyl)-[1,1’-biphenyl]-2-carbonyl chloride is an organic compound that features a trifluoromethyl group attached to a biphenyl structure with a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Trifluoromethyl)-[1,1’-biphenyl]-2-carbonyl chloride typically involves the introduction of a trifluoromethyl group into a biphenyl structure followed by the addition of a carbonyl chloride group. One common method is the reaction of 4’-(Trifluoromethyl)-[1,1’-biphenyl] with thionyl chloride (SOCl₂) under reflux conditions to introduce the carbonyl chloride group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-(Trifluoromethyl)-[1,1’-biphenyl]-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-(Trifluoromethyl)-[1,1’-biphenyl]-2-carbonyl chloride involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its ability to interact with specific enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
4-(Trifluoromethyl)-1,1’-biphenyl: Similar structure but lacks the carbonyl chloride group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a carbonyl chloride group.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]benzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O/c15-13(19)12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(16,17)18/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDVBQMLLPCXNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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